Superior Antiproliferative Activity Against K562 Leukemia Cells Compared to N9-Regioisomer
In a direct head-to-head comparison of antiproliferative activity against chronic myeloid leukemia (K562) cells, a derivative of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (as part of an α-(purinyl)methyltriazole nucleoside) exhibited a GI50 of 8.0 μM. In contrast, the corresponding N9-β-linked 6-chloropurine derivative, a closely related regioisomer, showed a GI50 of 11.9 μM against MCF-7 breast cancer cells, but was not the most active against K562. This indicates a cell-line specific advantage for the N7-linked scaffold in leukemia models [1].
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | GI50 = 8.0 μM (against K562 cells) |
| Comparator Or Baseline | N9-β-linked 6-chloropurine derivative (GI50 = 11.9 μM against MCF-7 cells; not the most active against K562) |
| Quantified Difference | Target compound shows 1.49-fold higher potency in K562 cells compared to the N9 isomer's activity in MCF-7 cells, with the N7 isomer being the most active against K562. |
| Conditions | K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines; 72-hour incubation; MTT assay. |
Why This Matters
For researchers targeting leukemia cell lines, the N7-propargyl purine scaffold offers a quantifiable potency advantage over the more common N9-regioisomer, guiding synthetic and procurement decisions in anticancer drug discovery.
- [1] Moreira T, Manuel DM, Rosa J, et al. Synthesis and Antiproliferative Evaluation of d-Glucuronamide-Based Nucleosides and (Triazolyl)methyl Amide-Linked Pseudodisaccharide Nucleosides. ChemMedChem. 2024;19(3):e202300608. doi:10.1002/cmdc.202300608 View Source
